4-methyl-N'-[(E)-quinoxalin-6-ylmethylidene]benzenesulfonohydrazide
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Overview
Description
4-methyl-N-[(E)-quinoxalin-6-ylmethylideneamino]benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse biological activities, including antimicrobial, anticancer, and enzyme inhibition properties . This compound, in particular, has shown promise in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-[(E)-quinoxalin-6-ylmethylideneamino]benzenesulfonamide typically involves the reaction of 4-methylbenzenesulfonamide with quinoxaline derivatives under specific conditions. One common method includes the use of a condensation reaction where the quinoxaline derivative is reacted with 4-methylbenzenesulfonamide in the presence of a suitable catalyst and solvent . The reaction conditions often require controlled temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and recycling of solvents and catalysts to minimize waste .
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-[(E)-quinoxalin-6-ylmethylideneamino]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Common reagents include halogens, alkylating agents, and nucleophiles like amines and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, reduction may yield amines or alcohols, and substitution may yield various substituted derivatives .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-methyl-N-[(E)-quinoxalin-6-ylmethylideneamino]benzenesulfonamide involves its interaction with specific molecular targets and pathways. For example, as an enzyme inhibitor, it binds to the active site of carbonic anhydrase, preventing the enzyme from catalyzing its normal reaction. This inhibition can lead to various physiological effects, such as reduced tumor growth in cancer or decreased bacterial growth in infections .
Comparison with Similar Compounds
4-methyl-N-[(E)-quinoxalin-6-ylmethylideneamino]benzenesulfonamide can be compared with other sulfonamide derivatives, such as:
Sulfanilamide: A simpler sulfonamide with antimicrobial properties.
Sulfamethoxazole: A widely used antibiotic.
Celecoxib: A sulfonamide-based drug used as an anti-inflammatory agent.
The uniqueness of 4-methyl-N-[(E)-quinoxalin-6-ylmethylideneamino]benzenesulfonamide lies in its specific structure, which allows it to interact with a broader range of molecular targets and exhibit diverse biological activities .
Properties
Molecular Formula |
C16H14N4O2S |
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Molecular Weight |
326.4 g/mol |
IUPAC Name |
4-methyl-N-[(E)-quinoxalin-6-ylmethylideneamino]benzenesulfonamide |
InChI |
InChI=1S/C16H14N4O2S/c1-12-2-5-14(6-3-12)23(21,22)20-19-11-13-4-7-15-16(10-13)18-9-8-17-15/h2-11,20H,1H3/b19-11+ |
InChI Key |
WWCLUYJYYQVKKL-YBFXNURJSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=CC3=NC=CN=C3C=C2 |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC3=NC=CN=C3C=C2 |
solubility |
30.9 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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